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Cytochrome c fragment (93-108)

Cat. No.: B1192009
M. Wt: 1805.04
Attention: For research use only. Not for human or veterinary use.
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Description

Overview of Full-Length Cytochrome c's Multifaceted Roles in Cellular Homeostasis

Full-length cytochrome c is a versatile protein essential for maintaining the delicate balance within a cell. nih.gov Its functions extend from being a vital cog in the energy production machinery to a harbinger of cellular demise.

Electron Transport Chain Function and Mitochondrial Respiration Concepts

At its core, cytochrome c is a crucial player in cellular respiration, the process by which cells generate energy in the form of ATP. nih.govtamu.edu Located in the mitochondrial intermembrane space, it acts as an electron shuttle, transferring electrons between two large protein complexes, Complex III and Complex IV, of the electron transport chain. nih.govwikipedia.orgpatsnap.com This electron flow is coupled with the pumping of protons across the inner mitochondrial membrane, creating a gradient that drives the synthesis of ATP. tamu.edu The iron atom within the heme group of cytochrome c is central to this function, as it cycles between its reduced (Fe2+) and oxidized (Fe3+) states to accept and donate electrons. patsnap.comlibretexts.org

Intrinsic Apoptotic Pathway Initiation by Cytochrome c

Beyond its bioenergetic role, cytochrome c is a pivotal initiator of the intrinsic pathway of apoptosis, a form of programmed cell death that originates from within the cell in response to various stress signals like DNA damage. mdpi.comnih.govmdpi.com Upon receiving an apoptotic stimulus, the outer mitochondrial membrane becomes permeable, leading to the release of cytochrome c from the mitochondria into the cytosol. free.frembopress.org

Once in the cytosol, cytochrome c binds to a protein called Apoptotic Protease-Activating Factor-1 (Apaf-1). wikipedia.orgotago.ac.nz This binding, in the presence of dATP or ATP, triggers a conformational change in Apaf-1, leading to the assembly of a large, wheel-like protein complex known as the apoptosome. wikipedia.orgberkeley.edupnas.org The apoptosome then serves as a platform for the activation of an initiator caspase, caspase-9. rupress.orgnih.gov Activated caspase-9, in turn, initiates a cascade of downstream "executioner" caspases, such as caspase-3 and caspase-7, which are responsible for dismantling the cell in an orderly fashion. berkeley.edureactome.org

Rationale for Investigating Specific Cytochrome c Fragments in Academic Research

The dual roles of cytochrome c have prompted researchers to dissect its structure to pinpoint the specific regions responsible for its distinct functions. This has led to the study of various peptide fragments of the protein.

Identification of Functional Domains within Cytochrome c

The structure of cytochrome c is organized into distinct domains that are crucial for its interactions with other molecules. The front surface of the molecule, which contains the exposed edge of the heme group, has been identified as the primary interaction site for its redox partners in the electron transport chain, such as cytochrome c oxidase and reductase. pnas.org The binding to these partners is largely driven by the distribution of charges on the protein's surface. pnas.org Furthermore, the binding of heme to even short fragments of cytochrome c can induce a significant increase in their helical structure, suggesting that the heme group itself acts as an important structural organizer. nih.gov

Understanding Minimal Peptide Sequences for Biological Activity Mimicry

A key area of investigation involves identifying the smallest possible peptide sequences that can replicate the biological activities of the full-length protein. nih.gov This "minimalist" approach allows researchers to understand the fundamental requirements for a specific function and can lead to the design of synthetic peptides with targeted activities. creighton.eduphysiology.org For instance, studies have focused on creating peptides that can block specific protein-protein interactions, thereby inhibiting a particular biological pathway. nih.govpnas.org The identification of such minimal active sequences is a crucial step in the development of new therapeutic agents. nih.gov

Historical Context of Cytochrome c Fragment Studies (e.g., (93-108))

Interactive Data Table: Key Proteins in Cytochrome c-mediated Apoptosis

Compound NameFunction
Cytochrome cElectron carrier in respiration; initiator of apoptosis. wikipedia.orgnih.gov
Apaf-1Binds to cytochrome c to form the apoptosome. wikipedia.orgotago.ac.nz
Caspase-9Initiator caspase activated by the apoptosome. rupress.orgnih.gov
Caspase-3Executioner caspase activated by caspase-9. berkeley.edureactome.org
Caspase-7Executioner caspase activated by caspase-9. berkeley.edu

Properties

Molecular Formula

C79H133N23O25

Molecular Weight

1805.04

Origin of Product

United States

Synthetic Methodologies and Biophysical Characterization of Cytochrome C Fragment 93 108

Conventional Peptide Synthesis Approaches for Cytochrome c Fragment (93-108)

The chemical synthesis of peptides has evolved significantly, with two primary strategies dominating the landscape: solid-phase peptide synthesis (SPPS) and solution-phase synthesis, often involving fragment condensation.

Solid-Phase Peptide Synthesis (SPPS) Techniques for Fragment Elongation

Solid-phase peptide synthesis (SPPS), pioneered by R. Bruce Merrifield, is a cornerstone of modern peptide chemistry and has been instrumental in the synthesis of cytochrome c fragments. core.ac.uk This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble polymer support. core.ac.uk The key advantage of SPPS lies in the ability to drive reactions to completion by using excess reagents, which can then be easily removed by simple filtration and washing, thus avoiding cumbersome purification steps after each coupling. core.ac.uk

The synthesis of a peptide corresponding to residues 66-104 of cytochrome c on a polyamide support highlights the application of SPPS to these fragments. rsc.org The choice of protecting groups for amino acid side chains is critical to prevent unwanted side reactions and can influence the solvation of the peptide-resin complex, thereby affecting the efficiency of amino acid incorporation. rsc.org For the synthesis of the protected hexadecapeptide of Baker's yeast iso-1-cytochrome c (sequence 93-108), a stepwise approach was also employed, demonstrating the utility of SPPS for this specific fragment. nih.gov

Fragment Condensation Strategies in Cytochrome c Fragment (93-108) Assembly

While SPPS is powerful for assembling shorter to medium-sized peptides, the synthesis of larger peptides and proteins can be challenging due to the accumulation of deletion sequences and other side products. Fragment condensation offers a convergent approach where smaller, protected peptide fragments are synthesized independently (often via SPPS) and then coupled together in solution. springernature.com This strategy can lead to higher purity of the final product and is particularly useful for the synthesis of large proteins.

A notable example is the total synthesis of horse heart cytochrome c, which utilized a strategy of complexation-assisted condensation of large synthetic protein fragments. nih.gov This approach allows for the assembly of a functional molecule from chemically synthesized parts. nih.gov The synthesis of the protected hexadecapeptide corresponding to sequence 93-108 of Baker's yeast iso-1-cytochrome c also involved the coupling of peptide fragments, showcasing the application of this strategy to the target sequence. nih.gov

Advanced Synthetic Strategies and Peptide Engineering Considerations

Beyond conventional methods, advanced strategies are employed to address specific challenges in peptide synthesis and to introduce novel functionalities.

Stereospecificity and Racemization Control in Fragment Synthesis

Maintaining the stereochemical integrity of amino acids during peptide synthesis is paramount, as racemization can lead to diastereomeric impurities that are difficult to separate and can have significant biological consequences. The risk of racemization is particularly high during the activation of the carboxyl group of an amino acid or peptide fragment for coupling.

In the context of cytochrome c biogenesis, the stereospecific attachment of the heme group to the apoprotein is a critical post-translational modification. nih.govresearchgate.net While this is a biological process, the chemical synthesis of peptides that will interact with or mimic parts of this system must also maintain strict stereochemical control. The synthesis of the protected hexadecapeptide of Baker's yeast iso-1-cytochrome c (93-108) required careful selection of coupling reagents and reaction conditions to minimize racemization. nih.gov The total synthesis of horse heart cytochrome c also underscored the importance of stereospecific heme insertion, a process that can be mediated by mitochondria. nih.gov

Integration of Unnatural Amino Acids or Modifications within the (93-108) Sequence (Conceptual)

The ability to incorporate unnatural amino acids (UAAs) or other modifications into a peptide sequence opens up vast possibilities for probing protein function, enhancing stability, and creating novel biomaterials. acs.orgnih.gov This approach, often termed protein engineering, can be achieved through both total chemical synthesis and semi-synthetic methods. researchgate.net

Conceptually, the integration of UAAs within the cytochrome c (93-108) fragment could be used to:

Introduce spectroscopic probes for studying peptide conformation and binding interactions.

Incorporate photo-crosslinkers to identify binding partners.

Replace key residues to investigate their role in the fragment's biological activities.

Enhance proteolytic stability by introducing non-natural backbones or side chains.

The total synthesis of horse heart cytochrome c has been proposed as a method to introduce D-amino acids, chemically modified, or isotopically labeled amino acids, offering an alternative to site-directed mutagenesis. nih.gov Furthermore, genetic code expansion techniques have been developed to site-specifically incorporate UAAs into proteins in living cells, a strategy that could theoretically be applied to the full-length cytochrome c containing the (93-108) sequence. acs.org

Spectroscopic and Conformational Analysis of Purified Cytochrome c Fragment (93-108)

Once synthesized and purified, the cytochrome c fragment (93-108) is subjected to various biophysical techniques to determine its structure and conformational properties.

Circular dichroism (CD) spectroscopy is a powerful tool for assessing the secondary structure of peptides in solution. Studies on synthetic peptides related to the C-terminal region of yeast iso-1-cytochrome c have utilized CD to compare their conformational predispositions to fragments from horse cytochrome c. researchgate.net These analyses revealed that the fragments from yeast iso-1-cytochrome c have a weaker tendency to form ordered structures compared to the corresponding region in the horse protein. researchgate.net

When cytochrome c binds to its physiological partner, cytochrome c oxidase, conformational changes occur in both proteins. nih.gov These changes can be monitored by techniques such as induced CD and magnetic circular dichroism (MCD), which provide information about the electronic structure and geometry of the heme group. nih.gov While these studies were performed on the full-length protein complex, similar spectroscopic approaches could be applied to the (93-108) fragment to investigate its interaction with other molecules and any induced conformational changes.

Interactive Data Table: Properties of Cytochrome c Fragment (93-108)

PropertyValueSource
Molecular Weight 1805.04 g/mol apexbt.comraybiotech.com
Molecular Formula C79H133N23O25 apexbt.comraybiotech.com
Amino Acid Sequence H2N-Ala-Asn-Glu-Arg-Ala-Asp-Leu-Ile-Ala-Tyr-Leu-Lys-Gln-Ala-Thr-Lys-OH apexbt.com
Purity >98% cymitquimica.com
Appearance Solid apexbt.comraybiotech.com
Solubility Soluble in DMSO apexbt.comraybiotech.com

Synthetic Methodologies

The primary method for producing peptides such as cytochrome c fragment (93-108) is through chemical synthesis. Historically, solution-phase synthesis was employed, but it has been largely superseded by a more efficient and automated approach.

Solid-Phase Peptide Synthesis (SPPS)

Modern synthesis of cytochrome c fragment (93-108) overwhelmingly relies on Solid-Phase Peptide Synthesis (SPPS). This technique, pioneered by R. Bruce Merrifield, involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support or resin. The general cycle of SPPS involves several key steps:

Resin Preparation and First Amino Acid Attachment: The synthesis begins with a solid support, typically a polystyrene or polyacrylamide-based resin. The C-terminal amino acid of the desired peptide (in this case, Lysine-108) is covalently linked to the resin via a linker molecule.

Deprotection: The N-terminus of the attached amino acid is protected by a temporary protecting group, most commonly the Fluorenylmethyloxycarbonyl (Fmoc) group. This group is removed by treatment with a mild base, such as piperidine, to expose the free amine for the next coupling step.

Amino Acid Coupling: The next amino acid in the sequence, with its N-terminus protected and its C-terminus activated by a coupling reagent (e.g., dicyclohexylcarbodiimide/hydroxybenzotriazole (DCC/HOBt) or hexafluorophosphate (B91526) azabenzotriazole tetramethyl uronium (HATU)), is added. This activated amino acid reacts with the free amine of the resin-bound peptide to form a new peptide bond.

Washing: After each deprotection and coupling step, the resin is thoroughly washed with various solvents to remove excess reagents and byproducts, ensuring the purity of the growing peptide chain.

This cycle of deprotection, coupling, and washing is repeated for each amino acid in the sequence until the full-length cytochrome c fragment (93-108) is assembled.

Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the solid support using a strong acid, such as trifluoroacetic acid (TFA). This step also removes any remaining side-chain protecting groups from the amino acids.

Purification and Characterization: The crude peptide is then purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC), and its identity and purity are confirmed by mass spectrometry and amino acid analysis.

Step Description Common Reagents
Resin Attachment Covalent linkage of the first amino acid to the solid support.Fmoc-Lys(Boc)-OH, Dicyclohexylcarbodiimide (DCC), 4-Dimethylaminopyridine (DMAP)
Deprotection Removal of the N-terminal Fmoc protecting group.20% Piperidine in Dimethylformamide (DMF)
Coupling Formation of the peptide bond with the next amino acid.Fmoc-amino acid, HATU, HOBt, Diisopropylethylamine (DIPEA)
Cleavage Release of the completed peptide from the resin and removal of side-chain protecting groups.Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), Water
Purification Isolation of the pure peptide.Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

Circular Dichroism Spectroscopy for Secondary Structure Predisposition

Circular Dichroism (CD) spectroscopy is a powerful technique for assessing the secondary structure of peptides and proteins in solution. It measures the differential absorption of left and right-handed circularly polarized light by chiral molecules, such as peptides. The resulting CD spectrum provides information about the proportions of α-helical, β-sheet, and random coil conformations.

For cytochrome c fragment (93-108), CD spectroscopy can be used to determine its conformational predisposition in various environments (e.g., in aqueous buffer, organic solvents, or in the presence of membrane mimetics). Studies on full-length cytochrome c and its fragments have shown that the protein's secondary structure is sensitive to its environment. nih.govnih.govresearchgate.net While the isolated (93-108) fragment is likely to be largely unstructured or in a random coil conformation in aqueous solution, its structure may be induced upon interaction with other molecules or changes in solvent conditions.

Typical CD Spectral Features and Their Interpretation:

Secondary Structure Characteristic CD Signal (Wavelength, nm)
α-HelixNegative bands at ~222 nm and ~208 nm, positive band at ~193 nm
β-SheetNegative band at ~218 nm, positive band at ~195 nm
Random CoilStrong negative band around 198 nm

The CD spectrum of cytochrome c fragment (93-108) would be recorded in the far-UV region (typically 190-250 nm). The mean residue ellipticity ([θ]) is then plotted against wavelength. Deconvolution algorithms can be applied to the resulting spectrum to estimate the percentage of each secondary structural element.

Nuclear Magnetic Resonance (NMR) Studies for Solution Conformation and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy provides high-resolution structural and dynamic information about peptides in solution. For cytochrome c fragment (93-108), NMR studies can reveal details about its three-dimensional conformation, intramolecular interactions, and flexibility at the atomic level.

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy), are used to assign the proton resonances to specific amino acid residues in the peptide sequence. Nuclear Overhauser Effect Spectroscopy (NOESY) provides information about protons that are close in space (< 5 Å), which is crucial for determining the peptide's tertiary structure.

Studies on full-length cytochrome c have demonstrated the power of NMR in characterizing its conformational states and interactions with other molecules, such as cardiolipin. nih.govresearchgate.netexlibrisgroup.com.cn These studies often rely on observing the chemical shifts of specific residues, including post-translationally modified ones, as probes for conformational changes. Similar approaches can be applied to the (93-108) fragment to understand its intrinsic conformational preferences and how they are influenced by its environment.

Key NMR Parameters for Structural Analysis:

NMR Experiment Information Obtained
1D ¹H NMR Provides a general overview of the peptide's folded state.
COSY/TOCSY Identifies spin systems of individual amino acid residues for sequential assignment.
NOESY Measures through-space correlations between protons, providing distance restraints for structure calculation.
HSQC (Heteronuclear Single Quantum Coherence) Correlates protons with their directly attached heteronuclei (e.g., ¹³C or ¹⁵N), useful for assigning backbone and side-chain resonances.

By analyzing the pattern of NOEs and the chemical shifts of the backbone and side-chain protons, a set of structural restraints can be generated. These restraints are then used in computational modeling programs to calculate a family of solution structures for the cytochrome c fragment (93-108).

Mass Spectrometry-Based Characterization (e.g., HDX-MS for structural insights)

Mass spectrometry (MS) is an indispensable tool for the primary characterization of synthetic peptides, confirming their molecular weight and purity. Furthermore, advanced MS techniques like Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) provide valuable insights into protein and peptide structure and dynamics in solution.

HDX-MS measures the rate at which backbone amide hydrogens exchange with deuterium (B1214612) in a deuterated solvent. The exchange rate is highly dependent on the local structural environment. Amide hydrogens involved in stable hydrogen bonds (as in α-helices and β-sheets) or buried within the peptide's core are protected from exchange and will exchange slowly. Conversely, those in flexible, solvent-exposed regions will exchange rapidly.

For cytochrome c fragment (93-108), an HDX-MS experiment would involve the following steps:

Incubating the peptide in a D₂O-based buffer for various time points.

Quenching the exchange reaction by lowering the pH and temperature.

Optionally digesting the peptide with an acid-stable protease like pepsin.

Analyzing the mass of the intact peptide or its fragments using a mass spectrometer.

The increase in mass over time corresponds to the uptake of deuterium. By analyzing the deuterium uptake in different regions of the peptide, one can map its solvent accessibility and identify structured versus unstructured regions. Studies on full-length cytochrome c have utilized HDX-MS to probe conformational changes upon oxidation or interaction with other molecules. nih.govacs.org Notably, one study specifically investigated deuterium uptake in regions encompassing the 93-108 fragment (peptides covering 78-108 and 92-108), showing intermediate levels of exchange, suggesting a mix of structured and flexible elements. nih.gov

HDX-MS Parameter Structural Interpretation
Rapid Deuterium Uptake Indicates a highly flexible or solvent-exposed region (e.g., random coil).
Slow Deuterium Uptake Suggests a stable, well-structured region with significant hydrogen bonding (e.g., α-helix or β-sheet) or a region buried from the solvent.
Intermediate Deuterium Uptake May indicate a region with partial structure or transient interactions.

This technique is particularly powerful for studying conformational changes induced by ligand binding or environmental perturbations.

Elucidation of Cytochrome C Fragment 93 108 Involvement in Apoptotic Signaling Pathways

Direct Apoptosis-Inducing Capacity of Cytochrome c

The release of cytochrome c from the mitochondria into the cytosol is a pivotal event in the initiation of apoptosis. berkeley.edu This release triggers a cascade of biochemical reactions that lead to the activation of caspases, a family of cysteine proteases that execute the cell death program. berkeley.edu

In vitro Cell-Free System Assays for Caspase Activation

Cell-free systems, typically derived from cytosolic extracts of cells like HeLa cells or Xenopus eggs, have been instrumental in elucidating the molecular machinery of apoptosis. nih.govembopress.orgembopress.org In these systems, the addition of exogenous full-length cytochrome c, in the presence of deoxyadenosine (B7792050) triphosphate (dATP) or adenosine (B11128) triphosphate (ATP), is sufficient to trigger the activation of key caspases. berkeley.edunih.gov

The process begins with cytochrome c being identified as a crucial protein component required for the activation of caspase-3 in these extracts. nih.govembopress.org Experiments using immunodepletion to remove cytochrome c from the cytosol abolished apoptotic activity, which could then be restored by adding back purified cytochrome c. nih.gov These cell-free assays measure caspase activation by monitoring the cleavage of specific chromogenic or fluorogenic substrates, such as Ac-DEVD-AFC for caspase-3. researchgate.net The addition of full-length cytochrome c to these systems leads to a time-dependent increase in caspase-3 activity, demonstrating its direct capacity to initiate the caspase cascade outside of a living cell. researchgate.net While it is known that the Cytochrome c fragment (93-108) is required for the activation of caspase-3 and caspase-9 in vitro, specific quantitative data from such assays are not detailed in the available literature. glpbio.com

Assessment of Cellular Apoptosis Induction in Culture Models (excluding clinical data)

The pro-apoptotic function of full-length cytochrome c has been confirmed in various cell culture models. Microinjection of cytochrome c directly into the cytosol of intact cells, such as human kidney 293 cells, has been shown to induce apoptosis in a dose-dependent manner. This bypasses the need for an upstream apoptotic stimulus and mitochondrial release, directly initiating the downstream caspase cascade. However, this response can be cell-type specific. For example, MCF7 breast carcinoma cells, which lack caspase-3, are resistant to apoptosis induced by cytochrome c microinjection. Sensitivity is restored only when these cells are transfected with an expression plasmid for pro-caspase-3. This highlights the essential role of caspase-3 downstream of cytochrome c in the execution of apoptosis.

Molecular Mechanisms of Apoptosome Component Interaction

Upon its release into the cytosol, full-length cytochrome c engages with other proteins to form a large multi-protein complex known as the apoptosome, which serves as the activation platform for the initiator caspase-9. nih.govrndsystems.com

Binding Affinity and Specificity with Apoptotic Protease-Activating Factor 1 (Apaf-1)

The central scaffold of the apoptosome is the Apoptotic Protease-Activating Factor 1 (Apaf-1). rndsystems.com In response to apoptotic signals, cytochrome c binds directly to Apaf-1. berkeley.edunih.gov This interaction is a critical commitment step. The binding of cytochrome c to the C-terminal WD40 repeats of Apaf-1 induces a significant conformational change in Apaf-1. berkeley.edunih.gov This change, facilitated by the hydrolysis of dATP/ATP, allows Apaf-1 to oligomerize into a heptameric, wheel-like structure. nih.govnih.gov Fluorescence polarization experiments have shown that full-length cytochrome c can bind strongly to Apaf-1 even in the absence of dATP, suggesting the interaction is an initial step that is followed by dATP-dependent oligomerization. semanticscholar.org

Influence on Procaspase-9 Recruitment and Activation

The formation of the heptameric Apaf-1/cytochrome c apoptosome creates a platform for the recruitment of procaspase-9. nih.govrndsystems.com Procaspase-9 binds to the Apaf-1 oligomer via homophilic interactions between their respective caspase recruitment domains (CARDs). rndsystems.comembopress.org The proximity of multiple procaspase-9 molecules on the apoptosome scaffold facilitates their auto-processing and activation. scispace.com This complex of Apaf-1, cytochrome c, and caspase-9 functions as a holoenzyme, where Apaf-1 acts as an allosteric regulator that dramatically increases the proteolytic activity of caspase-9. scispace.com Once activated, caspase-9 can dissociate from the apoptosome to cleave and activate downstream effector caspases, such as caspase-3, thereby amplifying the apoptotic signal. nih.govresearchgate.net Studies using cell-free systems have demonstrated that the recruitment of Apaf-1 to procaspase-9 happens rapidly, within minutes of adding cytochrome c and dATP. embopress.org

Investigation of Cytochrome C Fragment 93 108 Interactions and Functional Modulations

Protein-Protein Interaction Profiling of Cytochrome c Fragment (93-108)

The interaction profile of the full-length Cytochrome c is vast, encompassing roles in both mitochondrial respiration and apoptosis. The C-terminal helix, containing the (93-108) sequence, is integral to these functions, not as a primary binding domain for redox partners, but as a crucial structural element that ensures the correct conformation for these interactions. Disruption of this region can lead to protein unfolding and aggregation researchgate.netnih.gov.

Upon apoptotic stimuli or DNA damage, full-length Cytochrome c is known to be released from the mitochondria and can translocate to other cellular compartments, including the nucleus mdpi.com. In the nucleus, it has been shown to interact with various partners, contributing to chromatin remodeling and the DNA damage response.

While there is no direct evidence of the isolated (93-108) fragment translocating to the nucleus or forming independent protein complexes, the structural stability provided by the C-terminal helix is a prerequisite for the proper function of the full-length protein in any cellular location. Oligomerization of Cytochrome c, which can alter its function and interactions, has been shown to involve the intermolecular swapping of the C-terminal region, highlighting this fragment's role in mediating protein-protein contacts nih.gov.

The formation of protein-protein complexes can be analyzed using a variety of biophysical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, circular dichroism, and X-ray crystallography, to define binding interfaces and conformational changes.

Specific biophysical studies on complexes formed by the isolated Cytochrome c fragment (93-108) are not extensively documented. However, analysis of the full-length protein provides insight into the structural importance of this region. Post-translational modification of Tyr97 within this fragment to phosphotyrosine (pTyr97) induces a distinct conformational change in the entire protein. This is evidenced by a shift in the 695 nm heme-iron-Met80 absorption band, a key indicator of the integrity of the heme environment nih.govresearchgate.net. This demonstrates that a change within the (93-108) sequence can have long-range effects on the protein's structure, which would inherently alter the biophysical properties of its complexes with binding partners.

Functional Consequences of Fragment Binding on Target Proteins

Conceptually, a peptide fragment like Cytochrome c (93-108) could modulate the function of a target protein in several ways. It could act as an allosteric effector, binding to a site distinct from the active site to induce a conformational change that alters activity. Alternatively, it could act as a competitive inhibitor, blocking the binding site of the target protein.

The functional modulation by the (93-108) region is most clearly demonstrated by the effects of Tyr97 phosphorylation on the full-length protein. This single modification within the fragment significantly modulates the activity of key enzymes:

Cytochrome c Oxidase (Complex IV): Phosphorylation at Tyr97 partially inhibits the electron transfer activity of Cytochrome c with Complex IV mdpi.commdpi.comnih.gov. This leads to a controlled, lower rate of respiration, which is believed to be beneficial under normal physiological conditions by minimizing the production of reactive oxygen species (ROS) mdpi.comnih.gov.

Caspases: The phosphomimetic Y97E mutant of Cytochrome c shows significantly decreased ability to activate caspase-3 and caspase-9, key executioners of apoptosis mdpi.commdpi.com. This suggests that phosphorylation of this fragment region has a cytoprotective, anti-apoptotic effect.

Synthetic peptides and protein fragments are often used experimentally to compete with the full-length protein, thereby inhibiting its interactions. Studies dating back to the 1980s have shown that derivatives and fragments of Cytochrome c can inhibit the Cytochrome c/Cytochrome c oxidase system. Furthermore, stable two-fragment complexes of Cytochrome c have been shown to reproduce some of the functionality of the native protein, indicating that fragments can occupy the necessary binding interfaces nih.gov.

More recent studies have demonstrated this principle effectively. For instance, a peptide derived from the Cytochrome c binding domain on the inositol (B14025) 1,4,5-trisphosphate receptor (IP3R) was able to potently block the interaction between the two full-length proteins and abrogate apoptotic signaling pnas.org. This supports the hypothesis that the Cytochrome c fragment (93-108), if it participates in a binding interface, could similarly act as a competitive inhibitor for the interactions of the full-length protein.

Post-Translational Modifications (PTMs) of Cytochrome c Fragment (93-108) and their Impact on Function

The most well-documented and functionally significant PTM within the (93-108) fragment of Cytochrome c is the phosphorylation of Tyrosine 97 (Tyr97) nih.govnih.gov. This modification is tissue-specific and has been observed in bovine heart and pig brain under physiological conditions mdpi.comnih.gov. It serves as a critical regulatory switch that fine-tunes the dual functions of Cytochrome c in respiration and apoptosis. The phosphorylation is reversible and is lost during stress conditions like ischemia, which leads to maximal electron transport chain flux, excessive ROS generation, and apoptosis nih.govnih.gov. Insulin treatment has been shown to induce Tyr97 phosphorylation, which contributes to its neuroprotective effects nih.gov.

The functional impacts of Tyr97 phosphorylation on full-length Cytochrome c are summarized in the table below.

Function/PropertyEffect of Tyr97 PhosphorylationReference
Respiration (Electron Transfer to COX)Partially Inhibited / Downregulated mdpi.comnih.govmdpi.comnih.gov
Apoptosis (Caspase-3 Activity)Inhibited / Decreased mdpi.commdpi.com
Mitochondrial ROS ProductionReduced mdpi.commdpi.com
Rate of Oxidation (by H₂O₂)Increased mdpi.com
Rate of Reduction (by Superoxide)Decreased mdpi.com
Heme Degradation ResistanceIncreased mdpi.commdpi.com
Cell Protection in Ischemia/ReperfusionProtective / Neuroprotective mdpi.comnih.gov

Analysis of Phosphorylation, Methylation, and Nitration Sites within the Fragment Sequence

The Cytochrome c fragment (93-108) contains specific amino acid residues that are susceptible to post-translational modifications. Notably, Tyrosine at position 97 (Tyr97) is a primary site for both phosphorylation and nitration. While information on methylation within this specific fragment is less abundant, studies on yeast have identified a methylation site at Lysine 105 (Lys105) in a related peptide fragment.

The sequence of the hexadecapeptide (93-108) from Baker's yeast iso-1-cytochrome c provides a representative model for analysis. The key modification sites identified within this region are detailed below.

Table 1: Identified Post-Translational Modification Sites in Cytochrome c Fragment (93-108) and Related Sequences
ModificationSite (Residue)Organism/Context
PhosphorylationTyrosine 97 (Tyr97)Bovine heart, various mammals
NitrationTyrosine 97 (Tyr97)Mammalian Cytochrome c
MethylationLysine 105 (Lys105)Yeast (in fragment 74-108)

Functional Implications of Specific PTMs on Fragment Activity and Interactions

Post-translational modifications within the 93-108 fragment of Cytochrome c have profound effects on its function, altering its enzymatic activity and its interactions with other proteins.

Phosphorylation at Tyrosine 97 (Tyr97):

Phosphorylation of Tyr97 acts as a significant downregulator of Cytochrome c's functions. This modification has been shown to:

Reduce Apoptosis: The addition of a phosphate (B84403) group at Tyr97 decreases the pro-apoptotic activity of Cytochrome c. Studies using a phosphomimetic variant (Y97E) showed decreased caspase-3 activity, a key enzyme in the apoptotic cascade.

Minimize Oxidative Stress: By maintaining an optimal mitochondrial membrane potential, Tyr97 phosphorylation minimizes the production of reactive oxygen species (ROS), thereby protecting the cell from oxidative damage.

Alter Redox Properties: The phosphomimetic Y97E variant displayed a higher rate of oxidation and a lower rate of reduction compared to the wild-type protein.

Nitration at Tyrosine 97 (Tyr97):

Nitration of Tyr97, often occurring under conditions of nitroxidative stress, also significantly alters the function of Cytochrome c. Key functional implications include:

Inhibition of Apoptosome Activation: Nitration at Tyr97 can interfere with the ability of Cytochrome c to activate the apoptosome, a critical step in initiating apoptosis. This is thought to be because Tyr97 is located near a critical binding site for the apoptosis-activating factor-1 (Apaf-1).

Conformational Changes: The addition of a nitro group to Tyr97 has a relatively mild effect on the protein's alkaline transition compared to nitration at other sites, but it still contributes to conformational changes that can impact function.

Methylation at Lysine 105 (Lys105):

While research on methylation within the specific 93-108 fragment is limited, studies on a larger fragment in yeast have identified dimethylation at Lysine 105. Generally, methylation of Cytochrome c is known to enhance its stability and its transport into mitochondria.

Table 2: Functional Implications of Post-Translational Modifications on Cytochrome c Fragment (93-108) Activity
Modification at SiteFunctional ImplicationEffect on Interactions
Phosphorylation (Tyr97)Decreased respiration, reduced ROS production, anti-apoptotic.Inhibits interaction with Cytochrome c oxidase (COX).
Nitration (Tyr97)Inhibits apoptosis, may alter redox properties.Interferes with binding to Apaf-1, preventing apoptosome activation.
Methylation (Lys105)Potentially increases protein stability and mitochondrial import.May enhance binding to mitochondrial import machinery.

Structural and Conformational Dynamics of Cytochrome C Fragment 93 108 in Functional Contexts

High-Resolution Structural Determination of Cytochrome c Fragment (93-108)

To date, high-resolution structural determination of the isolated cytochrome c fragment (93-108) has not been a primary focus of crystallographic or Cryo-EM studies. Instead, the structure of this fragment is understood from the context of the entire cytochrome c protein. X-ray diffraction studies of cytochrome c from various species have revealed that the full protein is a small, globular protein. The region corresponding to fragment (93-108) is part of the C-terminal α-helix.

Interactive Table: Structural Features of the 93-108 Region within Full-Length Cytochrome c

Feature Description
Secondary Structure Primarily α-helical
Location C-terminus of the protein
Key Residues Leu94, Tyr97

| Interactions | Residues Gly6 and Phe10 from the N-terminal helix interact with Leu94 and Tyr97 from the C-terminal helix, forming a conserved interface. |

These structural details, derived from studies of the whole protein, provide the foundational understanding of the fragment's architecture.

Molecular Dynamics Simulations and Computational Modeling of Fragment Conformation

Molecular dynamics (MD) simulations have become an invaluable tool for exploring the conformational dynamics of proteins and their fragments at an atomic level.

Analysis of Flexibility and Stability of the (93-108) Region

Studies have shown that the conformational dynamics of cytochrome c can be described as a particle diffusing on a rugged energy landscape, with the protein sampling multiple conformational minima. This inherent flexibility, including in the 93-108 region, is thought to be essential for its biological activities.

Prediction of Interaction Interfaces and Conformational Changes upon Binding (Conceptual)

While specific MD studies on the isolated (93-108) fragment's binding are not prevalent, computational models based on the full protein structure can predict potential interaction interfaces. Conceptually, the conformational changes this fragment might undergo upon binding to a partner molecule, such as Apaf-1 during apoptosis, are of significant interest. It is hypothesized that the inherent flexibility of this region allows for an "induced fit" mechanism, where the fragment adapts its conformation to optimize binding. This conformational adaptability is likely a key determinant of its biological specificity and function.

Relationship Between Fragment Conformation and Apoptogenic Activity

Cytochrome c, upon its release from the mitochondria into the cytosol, plays a pivotal role in the initiation of apoptosis by binding to the apoptotic protease-activating factor-1 (Apaf-1). The conformation of the entire protein, including the 93-108 fragment, is critical for this pro-apoptotic function.

Advanced Research Methodologies and Experimental Models for Cytochrome C Fragment 93 108

Recombinant Peptide Production and Purification for Functional Studies

To obtain sufficient quantities of Cytochrome c fragment (93-108) for detailed functional analysis, recombinant production is often the preferred method. This process typically involves expressing the peptide in a host system, such as Escherichia coli, followed by a multi-step purification protocol to ensure high purity.

The general workflow for production and purification includes:

Cloning and Expression : The DNA sequence encoding the 93-108 amino acid fragment of human Cytochrome c is cloned into an expression vector. This construct is then introduced into a suitable bacterial host, like E. coli, which synthesizes the peptide.

Cell Lysis and Initial Extraction : After a period of growth and induction, the bacterial cells are harvested and broken open (lysed) to release their contents, including the recombinant peptide.

Purification Chromatography : A series of chromatography steps are employed to isolate the fragment from the complex mixture of bacterial proteins. A typical purification scheme might involve ammonium (B1175870) sulphate precipitation to initially concentrate the protein, followed by cation exchange chromatography and concluding with gel filtration chromatography to separate the peptide based on charge and size, respectively nih.gov. The purity of the final product is assessed using techniques like SDS-PAGE.

Table 1: Example of a Multi-Step Purification Protocol for a Recombinant Cytochrome c Peptide

StepTechniquePrinciplePurpose
1Ammonium Sulphate PrecipitationAltering solubility based on salt concentrationInitial concentration and partial purification of the target peptide.
2Cation Exchange ChromatographySeparation based on net positive chargeBinds the positively charged peptide while allowing negatively charged contaminants to flow through. Elution is achieved with an increasing salt gradient.
3Gel Filtration ChromatographySeparation based on molecular size and shapeSeparates the peptide from remaining protein contaminants of different sizes, yielding a highly purified final product.

In Vitro Reconstitution Systems for Studying Fragment-Mediated Events

In vitro reconstitution systems provide a powerful, cell-free approach to dissect the specific biochemical events mediated by Cytochrome c fragment (93-108). These systems allow researchers to study processes like caspase activation in a controlled environment, free from the complexity of a living cell.

A common method involves the use of cytosolic extracts from cultured cells, such as HeLa cells berkeley.edu. In this setup, the cell's plasma membrane is gently broken, releasing the cytoplasmic contents while keeping organelles like the mitochondria intact. These extracts contain the necessary components of the apoptotic machinery, including Apaf-1 and procaspases. The addition of purified Cytochrome c or its fragments to this system can trigger the assembly of the apoptosome and subsequent activation of caspases, which can be measured using specific substrates berkeley.eduthermofisher.com. This approach was instrumental in discovering the core components of the Cytochrome c-initiated caspase activation pathway berkeley.edu.

Cell Culture-Based Assays for Apoptotic Response

To understand the effect of Cytochrome c fragment (93-108) in a more biologically relevant context, researchers utilize a variety of cell culture-based assays. These assays can quantify the extent of apoptosis and track key events in the cell death pathway.

Commonly used techniques include:

Flow Cytometry : This high-throughput method can be used to quantify the number of cells that have released Cytochrome c from their mitochondria. The technique involves selectively permeabilizing the plasma membrane, allowing cytosolic Cytochrome c to diffuse out, while mitochondrial Cytochrome c is retained. The remaining mitochondrial protein is then labeled with a fluorescent antibody and quantified on a per-cell basis sigmaaldrich.comresearchgate.netresearchgate.net.

Western Blotting : This technique is used to detect the presence of Cytochrome c in different cellular fractions (mitochondrial vs. cytosolic). By separating these fractions and probing with a specific antibody, researchers can visualize the translocation of Cytochrome c from the mitochondria to the cytosol, a key indicator of apoptosis nih.gov.

ELISA (Enzyme-Linked Immunosorbent Assay) : ELISA provides a quantitative measurement of Cytochrome c released from cells into the surrounding culture medium or in cell lysates, offering another way to assess the progression of apoptosis nih.govfrontiersin.org.

Visualizing the subcellular location of Cytochrome c is crucial for confirming its role in initiating apoptosis. Immunofluorescence microscopy is the primary technique used for this purpose.

In this method, cells are:

Treated with a stimulus to induce apoptosis.

Fixed to preserve their cellular structure.

Permeabilized to allow antibodies to enter.

Incubated with a primary antibody that specifically binds to Cytochrome c.

Incubated with a secondary antibody that is linked to a fluorescent dye and binds to the primary antibody.

When viewed under a confocal microscope, healthy, non-apoptotic cells show a distinct, punctate staining pattern, indicating that Cytochrome c is localized within the mitochondria nih.govembopress.org. In contrast, cells undergoing apoptosis exhibit a diffuse, hazy fluorescence throughout the cytoplasm, which demonstrates the release of Cytochrome c from the mitochondria into the cytosol nih.govembopress.org.

Live-cell imaging allows researchers to observe the dynamics of apoptosis in real-time. This is achieved using specialized fluorescent probes and biosensors that report on specific apoptotic events. For instance, the activation of executioner caspases, like caspase-3, is a central event in apoptosis sigmaaldrich.com.

Specialized dyes, such as the BioTracker NucView® 488 Caspase-3 Dye, can be used for this purpose. This probe consists of a fluorescent DNA dye linked to a caspase-3 recognition sequence (DEVD). In its initial state, the dye is non-fluorescent and can freely enter cells. In apoptotic cells, active caspase-3 cleaves the DEVD sequence, releasing the high-affinity DNA dye. This dye then migrates to the nucleus and binds to DNA, emitting a bright green fluorescence sigmaaldrich.com. This allows for the real-time visualization of caspase activation and the subsequent morphological changes characteristic of apoptosis within individual cells sigmaaldrich.com. The development of various biosensors enables the convenient visualization of Cytochrome c release from mitochondria in living cells nih.gov.

Targeted Mutagenesis Approaches within Cytochrome c Fragment (93-108)

To identify the specific amino acid residues within the 93-108 fragment that are critical for its pro-apoptotic function, researchers employ targeted mutagenesis. Site-directed mutagenesis is a technique that allows for the precise substitution of one amino acid for another at a defined position in the peptide's sequence.

By creating a series of mutants, each with a single amino acid change within the 93-108 region, scientists can systematically assess the importance of each residue. For example, replacing a charged amino acid with a neutral one could disrupt a key electrostatic interaction required for binding to a partner protein like Apaf-1. The functional consequences of these mutations are then evaluated using the in vitro reconstitution and cell-based assays described above. Studies on full-length Cytochrome c have shown that mutating key residues, such as Lys72, can impair the activation of caspases and render cells resistant to apoptotic stimuli free.fr. Similar principles are applied to dissect the functional importance of the 93-108 fragment.

Proteomic and Interactomic Approaches to Identify Fragment-Specific Partners

Understanding the function of Cytochrome c fragment (93-108) requires identifying the proteins it interacts with after its generation or release into the cytosol. Proteomic and interactomic approaches are used to map these protein-protein interactions on a large scale.

A primary technique is affinity purification coupled with mass spectrometry (AP-MS). In this method, a "bait" protein (in this case, Cytochrome c or a specific fragment) is used to "fish out" its binding partners from a complex protein mixture, such as a cell lysate nih.govnih.gov. The bait and its bound proteins (the "prey") are isolated, and the prey proteins are then identified using mass spectrometry ucl.ac.uk. This approach has been used to identify novel interaction partners for full-length Cytochrome c, revealing that upon its release into the cytoplasm, it can interact with various pro-survival and anti-apoptotic proteins, potentially interfering with their normal function to promote cell death nih.gov. These powerful techniques provide a global view of the molecular network surrounding the Cytochrome c fragment, offering crucial insights into its mechanism of action.

Future Research and Theoretical Implications of Cytochrome c Fragment (93-108)

The study of cytochrome c, a protein central to both cellular respiration and programmed cell death, has yielded profound insights into fundamental biological processes. While the role of the full-length protein in initiating the caspase cascade is well-established, recent attention has turned to its constituent fragments, which may possess unique biological activities. This article explores the future research avenues and theoretical implications surrounding a specific C-terminal peptide, the cytochrome c fragment (93-108), focusing on its conceptual potential in apoptosis research and cellular biology.

Q & A

Q. What is the functional role of Cytochrome c fragment (93-108) in apoptosis, and how is this experimentally validated?

The fragment (residues 93–108) is critical for initiating caspase activation via its interaction with Apaf-1. Experimental validation involves depleting cytochrome c from HeLa cell S-100 extracts using monoclonal antibodies, which abolishes caspase-3/9 activation. Restoration of caspase activity upon adding purified cytochrome c confirms its necessity . Structural studies (e.g., X-ray crystallography) further illustrate its binding interface with Apaf-1 .

Q. What experimental techniques are recommended to address solubility challenges of Cytochrome c fragment (93-108) in vitro?

Dissolution issues can be mitigated by heating the sample to 37°C and sonicating in a water bath. For concentrations exceeding solubility limits, polar aprotic solvents (e.g., DMSO) or detergents may be used, though compatibility with downstream assays (e.g., caspase activity) must be verified .

Q. How does the amino acid sequence of Cytochrome c fragment (93-108) influence its interaction with apoptotic regulators?

The sequence (ANERADLIAYLKQATK) contains conserved residues (e.g., Lys residues) critical for electrostatic interactions with Apaf-1. Mutagenesis studies (e.g., alanine scanning) can identify essential residues, while circular dichroism (CD) spectroscopy assesses structural integrity post-modification .

Advanced Research Questions

Q. How can contradictory findings regarding lysine methylation in Cytochrome c fragment (93-108) across species be resolved methodologically?

Methylation status in plants/fungi versus higher animals requires comparative analysis using mass spectrometry (LC-MS/MS) and methylation-specific antibodies. Epigenetic silencing or overexpression of methyltransferases (e.g., yeast Ctm1p) in model organisms can further clarify evolutionary conservation .

Q. What experimental designs are optimal for analyzing the inhibitory effects of Bcl-2/Bcl-xL on Cytochrome c fragment (93-108) release during apoptosis?

Overexpression of Bcl-2/Bcl-xL in cell lines (e.g., HEK293) combined with subcellular fractionation isolates mitochondrial cytochrome c. Confocal microscopy with fluorescently tagged cytochrome c and time-lapse imaging quantifies release kinetics under stress (e.g., UV irradiation). Co-immunoprecipitation (Co-IP) validates direct protein interactions .

Q. How should researchers address discrepancies in caspase activation assays involving Cytochrome c fragment (93-108)?

Q. What theoretical frameworks guide the integration of Cytochrome c fragment (93-108) findings into broader apoptosis models?

The "two-hit" model of apoptosis links cytochrome c release to mitochondrial outer membrane permeabilization (MOMP), while the "apoptosome" framework emphasizes oligomerization of Apaf-1 with cytochrome c. Computational modeling (e.g., molecular dynamics simulations) can predict binding affinities and refine mechanistic hypotheses .

Q. How can fragment analysis technologies be applied to study post-translational modifications (PTMs) of Cytochrome c fragment (93-108)?

Multi-color capillary electrophoresis coupled with fluorescent labeling resolves PTM variants (e.g., phosphorylation, acetylation). Tandem MS/MS identifies modification sites, while functional assays (e.g., caspase activation) correlate PTMs with apoptotic activity .

Methodological Best Practices

  • Data Contradiction Analysis : Cross-validate findings using orthogonal techniques (e.g., ELISA for cytochrome c quantification alongside activity assays). Meta-analyses of published datasets (e.g., ProteomicsDB) identify consensus patterns .
  • Theoretical Alignment : Align experimental hypotheses with established apoptosis pathways (e.g., intrinsic vs. extrinsic) to contextualize fragment-specific mechanisms .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.